
3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile
Overview
Description
3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile is a chemical compound with the molecular formula C7H10N4. It is a white to light yellow solid that is soluble in some organic solvents such as alcohols, ketones, and esters . This compound is used in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets in a regiospecific fashion, determined by the relative reactivity of exocyclic nitrogen and ring nitrogen atoms .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature .
Biochemical Analysis
Biochemical Properties
3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. For instance, it may inhibit certain cytochrome P450 enzymes, affecting the metabolism of other compounds . Additionally, its interaction with proteins involved in cell signaling pathways can modulate cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . This modulation can result in altered gene expression patterns, impacting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. This binding can lead to changes in enzyme conformation and function . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function . At higher doses, it can induce toxic or adverse effects, including cellular stress and apoptosis . Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites by modulating enzyme activity, leading to changes in metabolic homeostasis . For example, it may affect the glycolytic pathway by inhibiting key enzymes, resulting in altered glucose metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can influence its activity, as its presence in specific organelles may enhance or inhibit its effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization in the mitochondria can impact mitochondrial function and energy metabolism . Understanding its subcellular distribution helps elucidate its role in cellular processes and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1-isopropyl-1H-pyrazole with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced forms such as amines or alcohols.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile is CHN, with a molecular weight of approximately 166.18 g/mol. The compound features a pyrazole ring with an amino group at position 3, an isopropyl group at position 1, and a carbonitrile group at position 4. This unique structure contributes to its distinct biological properties and reactivity patterns.
Chemistry
This compound serves as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows it to participate in reactions such as oxidation, reduction, and substitution, making it valuable for developing new chemical entities.
Biology
The compound has been investigated for its potential biological activities, including:
- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, showing significant inhibition zones and low minimum inhibitory concentrations (MIC) against pathogens like Staphylococcus aureus and Staphylococcus epidermidis.
- Antitumor Activity : Research indicates that this compound acts as a protein kinase inhibitor, particularly targeting kinases involved in tumor growth such as BRAF(V600E) and EGFR. This positions it as a promising candidate for cancer therapy.
Medicine
In the pharmaceutical industry, this compound is explored as a potential drug candidate for various therapeutic applications. Its ability to modulate key signaling pathways makes it suitable for treating diseases related to cell proliferation and inflammation.
Biochemical Properties
- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, affecting the metabolism of other compounds.
- Cellular Effects : The compound modulates cell signaling pathways and gene expression, impacting cellular metabolism and function.
Antitumor Efficacy
A study evaluated the effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that compounds similar to this compound exhibited cytotoxic effects and potential synergistic effects when combined with doxorubicin.
Antimicrobial Evaluation
In vitro tests demonstrated that certain pyrazole derivatives display excellent antimicrobial activity, particularly in inhibiting biofilm formation by pathogenic bacteria.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-methyl-1H-pyrazole-4-carbonitrile
- 3-Amino-1-ethyl-1H-pyrazole-4-carbonitrile
- 3-Amino-1-propyl-1H-pyrazole-4-carbonitrile
Uniqueness
3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs .
Biological Activity
3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile (CAS No. 1390635-68-3) is a nitrogen-rich organic compound belonging to the pyrazole class. This compound has garnered attention due to its significant biological activities, particularly as a protein kinase inhibitor, which positions it as a potential candidate for therapeutic applications in cancer treatment and other diseases.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 166.18 g/mol. Its structure features a pyrazole ring with an amino group at position 3, an isopropyl group at position 1, and a carbonitrile group at position 4. This unique arrangement contributes to its distinct biological properties.
Research indicates that this compound primarily acts as an inhibitor of specific protein kinases, which are crucial in various cellular processes including signal transduction and cell proliferation. By inhibiting these kinases, the compound can lead to reduced cell proliferation in certain cancer cell lines, making it a promising candidate for cancer therapy .
Antitumor Activity
Studies have shown that pyrazole derivatives, including this compound, exhibit significant antitumor activity. For instance, it has been documented to inhibit kinases involved in tumor growth such as BRAF(V600E) and EGFR. These actions contribute to its efficacy against various cancer types .
Anti-inflammatory and Antibacterial Effects
In addition to its antitumor properties, this compound has demonstrated anti-inflammatory and antibacterial activities. It has been tested against various bacterial strains, showing inhibition zones indicative of its effectiveness as an antimicrobial agent . The minimum inhibitory concentrations (MIC) for some derivatives have been reported as low as 0.22 μg/mL, highlighting its potency against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
Case Studies
- Antitumor Efficacy : A study evaluated several pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds similar to this compound exhibited cytotoxic effects and potential synergistic effects when combined with doxorubicin .
- Antimicrobial Evaluation : In vitro tests have shown that certain pyrazole derivatives display excellent antimicrobial activity. The inhibition of biofilm formation by pathogenic bacteria was significantly noted, suggesting potential applications in treating infections .
Comparative Analysis
To understand the biological activity of this compound better, a comparative analysis with similar compounds is presented below:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile | Benzyl substitution instead of isopropyl | Different binding affinities |
3-Amino-1-propyl-1H-pyrazole-4-carbonitrile | Propyl group instead of isopropyl | Variations in pharmacokinetics and efficacy |
5-Amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile | Cyanomethyl group at position 5 | Different reactivity patterns due to cyanomethyl |
This table illustrates how variations in side chains and functional groups can influence the biological activities and applications of related compounds.
Properties
IUPAC Name |
3-amino-1-propan-2-ylpyrazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c1-5(2)11-4-6(3-8)7(9)10-11/h4-5H,1-2H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGDYVYAZMFKEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80298509 | |
Record name | 3-Amino-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80298509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89897-29-0 | |
Record name | 89897-29-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123797 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Amino-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80298509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-1-propan-2-yl-pyrazole-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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